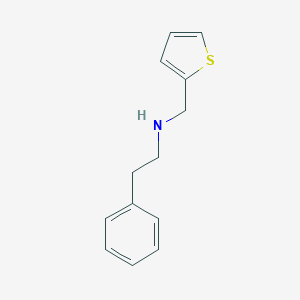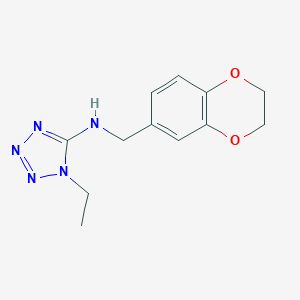
2-phenyl-N-(thiophen-2-ylmethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(thiophen-2-ylmethyl)ethanamine is an organic compound that belongs to the class of aromatic amines It consists of a phenyl group attached to an ethanamine backbone, with a thiophen-2-ylmethyl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine can be achieved through several methods. One common approach involves the reaction of 2-phenylethylamine with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Another method involves the reductive amination of 2-phenylacetaldehyde with thiophen-2-ylmethylamine using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. This reaction is usually performed in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help achieve large-scale synthesis with high purity.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(thiophen-2-ylmethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted ethanamine derivatives.
Scientific Research Applications
2-phenyl-N-(thiophen-2-ylmethyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. In biological systems, it may interact with enzymes or proteins, affecting their function and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-phenylethylamine: A simpler analog without the thiophen-2-ylmethyl substituent.
Thiophen-2-ylmethylamine: Lacks the phenyl group.
N-phenylthiophen-2-ylmethylamine: Similar structure but with different substitution patterns.
Uniqueness
2-phenyl-N-(thiophen-2-ylmethyl)ethanamine is unique due to the presence of both phenyl and thiophen-2-ylmethyl groups, which confer distinct electronic and steric properties
Properties
IUPAC Name |
2-phenyl-N-(thiophen-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS/c1-2-5-12(6-3-1)8-9-14-11-13-7-4-10-15-13/h1-7,10,14H,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKLGDWBZFUNNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid](/img/structure/B276629.png)
![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B276631.png)
![N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B276632.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B276633.png)
![N-[(5-phenylfuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B276635.png)

![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-ethyl-1H-tetrazol-5-amine](/img/structure/B276638.png)
![N-(1-ethyl-1H-tetraazol-5-yl)-N-{3-[(4-methylbenzyl)oxy]benzyl}amine](/img/structure/B276640.png)
![{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE](/img/structure/B276641.png)
![4-{5-[(Cyclopentylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276644.png)
![4-{5-[(Butylamino)methyl]-2-furyl}benzoic acid](/img/structure/B276645.png)
![1-(furan-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine](/img/structure/B276647.png)
![1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B276648.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B276649.png)
